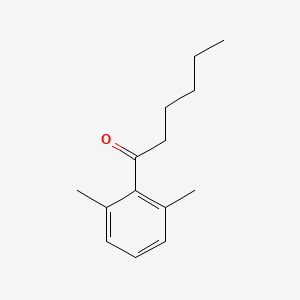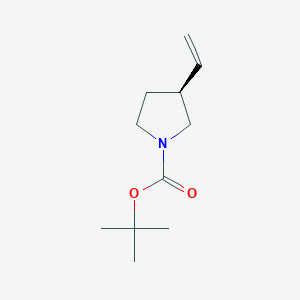
(S)-1-N-Boc-3-Vinyl-pyrrolidine
Descripción general
Descripción
-(S)-1-N-Boc-3-Vinyl-pyrrolidine (S-1-BVP) is an important organic compound used in a wide variety of scientific research and laboratory experiments. It is a chiral, amino acid-based molecule that has been studied and used in a variety of research fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of (S)-1-N-Boc-3-Vinyl-pyrrolidine is not yet fully understood. However, it is known to interact with certain enzymes, such as the enzyme thiolase, and is believed to affect the activity of these enzymes. It is also believed to interact with certain receptor sites in the body, and is believed to be involved in the regulation of certain cellular processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (S)-1-N-Boc-3-Vinyl-pyrrolidine are not yet fully understood. However, it is believed to affect the activity of certain enzymes, and is believed to be involved in the regulation of certain cellular processes. It is also believed to interact with certain receptor sites in the body, and may be involved in the regulation of certain hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-1-N-Boc-3-Vinyl-pyrrolidine has several advantages for laboratory experiments. It is a stable compound and can be stored for long periods of time. It is also a chiral molecule, which makes it useful for the synthesis of drug compounds. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that (S)-1-N-Boc-3-Vinyl-pyrrolidine is not approved for use in humans and should only be used in laboratory experiments.
Direcciones Futuras
There are several potential future directions for (S)-1-N-Boc-3-Vinyl-pyrrolidine research. One possible direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in medicinal chemistry and pharmacology. Finally, further research could be done to explore its potential use in enzyme-catalyzed reactions and its potential interactions with other compounds in the body.
Aplicaciones Científicas De Investigación
(S)-1-N-Boc-3-Vinyl-pyrrolidine has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, it has been used as a chiral building block for the synthesis of a variety of drug compounds. In biochemistry, it has been used as a substrate for enzyme-catalyzed reactions, and in pharmacology, it has been used to study the effects of drugs on the body.
Propiedades
IUPAC Name |
tert-butyl (3S)-3-ethenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWBHQLFAKSRML-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

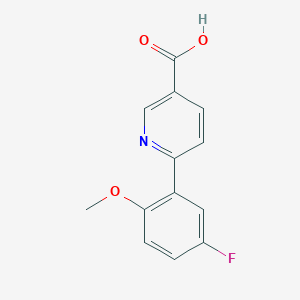
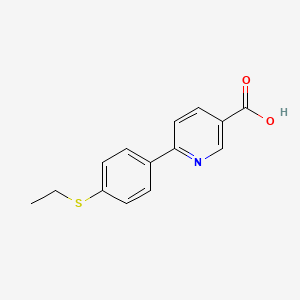


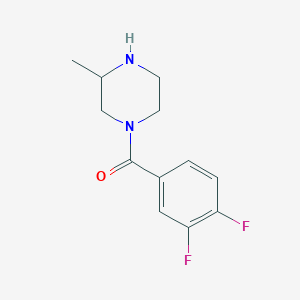
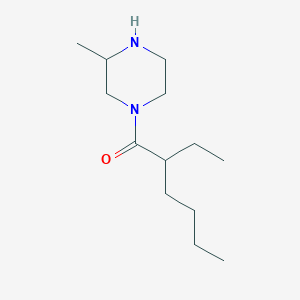
![tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6334932.png)
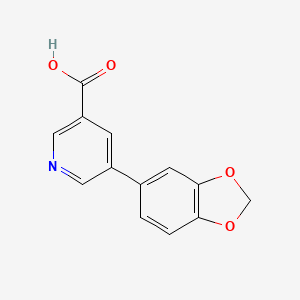
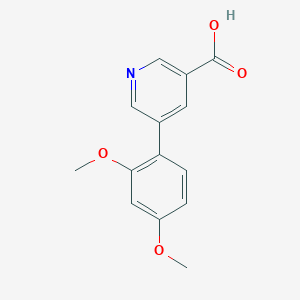

![[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6334955.png)


